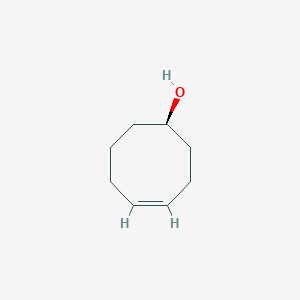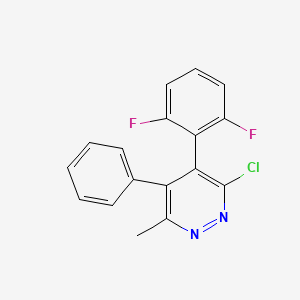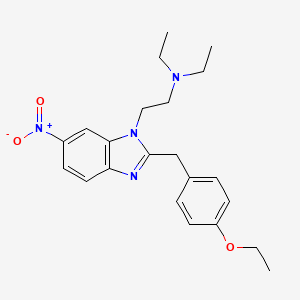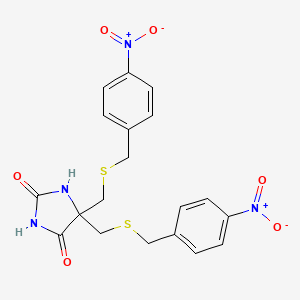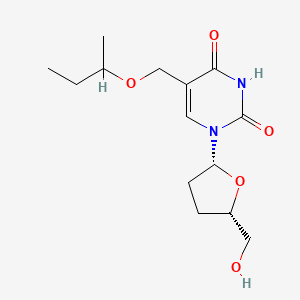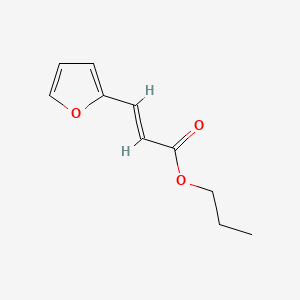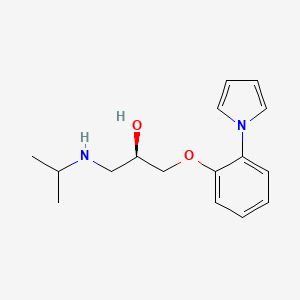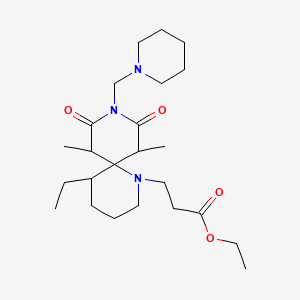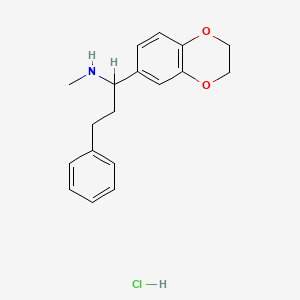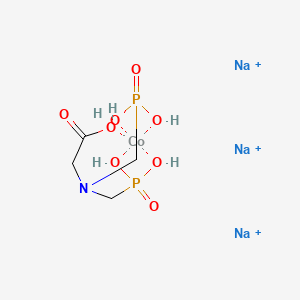
1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride is a complex organic compound with a unique structure that includes a chlorophenyl group, a thioether linkage, and a pyridinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride typically involves multiple steps. One common method includes the reaction of 4-chlorothiophenol with acetylacetone in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures under an oxygen atmosphere . The resulting product is then purified using techniques such as flash column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridinium ion can be reduced to a pyridine derivative using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Pyridine derivatives
Substitution: Amino or thiol-substituted derivatives
Aplicaciones Científicas De Investigación
1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, the thioether group may interact with thiol groups in proteins, leading to enzyme inhibition or activation .
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-((4-Chlorophenyl)thio)-4-hydroxypent-3-en-2-one: Shares the chlorophenyl and thioether groups but differs in the overall structure and functional groups.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Contains a chlorophenyl group and a sulfur-containing heterocycle but lacks the pyridinium ion.
Uniqueness
1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride is unique due to its combination of a pyridinium ion, a chlorophenyl group, and a thioether linkage
Propiedades
Número CAS |
108357-30-8 |
|---|---|
Fórmula molecular |
C26H23Cl2NO2S |
Peso molecular |
484.4 g/mol |
Nombre IUPAC |
1-[4-(4-chlorophenyl)sulfanylphenoxy]-3-(4-phenylpyridin-1-ium-1-yl)propan-2-ol;chloride |
InChI |
InChI=1S/C26H23ClNO2S.ClH/c27-22-6-10-25(11-7-22)31-26-12-8-24(9-13-26)30-19-23(29)18-28-16-14-21(15-17-28)20-4-2-1-3-5-20;/h1-17,23,29H,18-19H2;1H/q+1;/p-1 |
Clave InChI |
FPTQIXMICHDVQE-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(COC3=CC=C(C=C3)SC4=CC=C(C=C4)Cl)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



